5-(Azepan-1-yl)-2-(5-((m-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile
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Description
5-(Azepan-1-yl)-2-(5-((m-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile, also known as AZD-8055, is a small molecule inhibitor of the mammalian target of rapamycin (mTOR). It has been extensively studied for its potential therapeutic applications in the treatment of cancer, metabolic disorders, and neurological diseases.
Scientific Research Applications
Therapeutic Potential in Drug Development
Oxadiazole and furadiazole derivatives, like 5-(Azepan-1-yl)-2-(5-((m-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile, are significant in pharmaceutical research due to their broad range of chemical and biological properties. These compounds, particularly 1,3,4-oxadiazoles, are crucial in new drug development for their varied biological activities, including antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activities. Notably, several commercially available drugs with oxadiazole rings, such as Furamizole and Raltegravir, demonstrate strong antibacterial and antiviral effects, respectively (Siwach & Verma, 2020).
Role in Synthesis of Energetic Materials
The synthesis of 3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, a compound related to the family of 5-(Azepan-1-yl)-2-(5-((m-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile, is notable for its application in the creation of insensitive energetic materials. These materials, incorporating 1,2,5- and 1,2,4-oxadiazole rings, demonstrate moderate thermal stabilities and insensitivity towards impact and friction, making them potential candidates for safer energetic materials compared to traditional compounds like TNT (Yu et al., 2017).
Synthesis of Azo Dyes and Their Biological Activities
Compounds in this category have been utilized in synthesizing azo dyes, demonstrating significant antimicrobial and antimycobacterial activities. These azo dyes also show efficiency in cleaving supercoiled pBR322 DNA, indicating potential applications in genetic research and biotechnology. The in silico molecular docking studies of these compounds suggest strong binding affinities, highlighting their potential in targeted drug delivery or as molecular probes (Ravi et al., 2020).
Applications in Neuropharmacology
Isoxazoline derivatives, similar in structure to 5-(Azepan-1-yl)-2-(5-((m-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile, have been synthesized and evaluated for their antidepressant and anti-anxiety properties. These compounds, particularly those with a 4,5-dihydro-1,2-oxazole structure, have shown promising results in models of depression and anxiety, indicating their potential use in neuropharmacological applications (Kumar, 2013).
properties
IUPAC Name |
5-(azepan-1-yl)-2-[5-[(3-methylphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-16-7-6-8-17(13-16)26-15-18-9-10-20(27-18)21-24-19(14-23)22(28-21)25-11-4-2-3-5-12-25/h6-10,13H,2-5,11-12,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVIOCZSDKINFPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=CC=C(O2)C3=NC(=C(O3)N4CCCCCC4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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